molecular formula C20H20N2O3 B15161829 Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-17-2

Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-

Cat. No.: B15161829
CAS No.: 821784-17-2
M. Wt: 336.4 g/mol
InChI Key: LOXATRTYBQXOEU-UHFFFAOYSA-N
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Description

Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- is a complex organic compound that features a phenol group substituted with a pyridine ring and a dimethoxyphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the 3,4-dimethoxyphenylmethylamine, which is then reacted with a pyridine derivative under specific conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Conditions often involve Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and application in various scientific fields.

Properties

CAS No.

821784-17-2

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

4-[5-[(3,4-dimethoxyphenyl)methylamino]pyridin-3-yl]phenol

InChI

InChI=1S/C20H20N2O3/c1-24-19-8-3-14(9-20(19)25-2)11-22-17-10-16(12-21-13-17)15-4-6-18(23)7-5-15/h3-10,12-13,22-23H,11H2,1-2H3

InChI Key

LOXATRTYBQXOEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CN=CC(=C2)C3=CC=C(C=C3)O)OC

Origin of Product

United States

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